3-O-beta-D-Galactopyranosyl-D-glucopyranose
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-O-beta-D-Galactopyranosyl-D-glucopyranose are certain types of bacteria in the gut. It acts as a selective bacterial growth modulator, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .
Mode of Action
this compound interacts with its targets by serving as an energy source for certain types of bacteria. This compound can be metabolized by these bacteria, which in turn promotes their growth .
Biochemical Pathways
The compound affects the biochemical pathways related to bacterial metabolism in the gut. By serving as an energy source, it influences the growth and proliferation of certain bacteria, thereby altering the composition of the gut microbiota .
Pharmacokinetics
Instead, it reaches the colon intact, where it is fermented by the intestinal microbiota .
Result of Action
The action of this compound results in the modulation of the gut microbiota. It promotes the growth of beneficial bacteria, which can have various positive effects on health, such as improved gut health and immune function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the composition of the gut microbiota, diet, and overall health status of the individual can all affect how this compound is metabolized and its overall effects .
Biochemical Analysis
Biochemical Properties
3-O-beta-D-Galactopyranosyl-D-glucopyranose is involved in several biochemical reactions, primarily through its interaction with the enzyme beta-galactosidase. Beta-galactosidase catalyzes the hydrolysis of this compound into its constituent monosaccharides, galactose, and glucose . This reaction is crucial for the digestion of lactose in the human body. Additionally, this compound interacts with various transport proteins that facilitate its absorption in the small intestine .
Cellular Effects
This compound influences several cellular processes. It is a source of energy for cells, particularly in the small intestine, where it is broken down into glucose and galactose. These monosaccharides are then utilized in cellular metabolism to produce ATP . Furthermore, this compound has been shown to affect cell signaling pathways and gene expression related to carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. This enzyme binds to the disaccharide and cleaves the glycosidic bond between the galactose and glucose units . The resulting monosaccharides are then absorbed by enterocytes in the small intestine and transported into the bloodstream . This process is essential for the proper digestion and utilization of lactose in the diet.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied extensively. It has been observed that this compound is relatively stable under physiological conditions but can undergo hydrolysis over time . Long-term studies have shown that this compound can influence cellular function by providing a sustained source of glucose and galactose .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that its impact varies with different dosages. At low doses, it serves as a beneficial source of energy, while at high doses, it can lead to gastrointestinal discomfort and diarrhea due to its osmotic effects . These findings highlight the importance of regulating the intake of this compound to avoid adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of carbohydrate digestion and absorption. It is hydrolyzed by beta-galactosidase into glucose and galactose, which enter glycolysis and the pentose phosphate pathway . These pathways are essential for energy production and the synthesis of nucleotides and amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In the small intestine, it is absorbed by enterocytes through the action of sodium-glucose linked transporters (SGLTs) . Once inside the cells, it is distributed to various tissues via the bloodstream, where it is utilized for energy production .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it undergoes enzymatic hydrolysis and subsequent metabolic processes . It does not require specific targeting signals or post-translational modifications for its function, as it is readily accessible to the enzymes involved in its metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-galactosidase enzymes, which catalyze the hydrolysis of lactose from lactose-containing substrates . The reaction conditions typically include a controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of lactose from whey, a byproduct of cheese production. The process includes filtration, concentration, and crystallization steps to purify the lactose .
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Galactopyranosyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by beta-galactosidase, resulting in the formation of glucose and galactose.
Oxidation: Can be oxidized to form lactobionic acid under specific conditions.
Reduction: Reduction of lactose can yield lactitol, a sugar alcohol.
Common Reagents and Conditions
Hydrolysis: Beta-galactosidase enzyme, aqueous medium, optimal pH around 6.5.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Scientific Research Applications
3-O-beta-D-Galactopyranosyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a standard in chromatography.
Biology: Serves as a nutrient in cell culture media and as a marker for lactose intolerance tests.
Medicine: Utilized in the formulation of pharmaceuticals, particularly in lactose-based excipients.
Industry: Employed in the food industry as a sweetener and in the production of lactose-free products.
Comparison with Similar Compounds
Similar Compounds
Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond.
Uniqueness
3-O-beta-D-Galactopyranosyl-D-glucopyranose is unique due to its specific beta-1,4-glycosidic linkage between galactose and glucose, which distinguishes it from other disaccharides like maltose and sucrose . This unique structure is responsible for its distinct properties and applications in various fields.
Properties
CAS No. |
28447-38-3 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI Key |
YGEHCIVVZVBCLE-AUCXZHPRSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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